Robtin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Robtin is an innovative new technology that has the potential to revolutionize the way scientists conduct experiments in the laboratory. Robtin is a robotic system that is designed to automate the process of handling and manipulating small samples in the laboratory. The system consists of a robotic arm, a robotic workstation, and a computer-controlled software program.

科学研究应用

生物医学应用

Robtin,一种主要从贝类来源提取的生物聚合物,在生物医学应用中显示出显著潜力。特别是,它已被用于伤口敷料材料、药物传递载体,并作为组织工程的候选材料。Robtin在这些领域的前景广阔,并随着对新的生物医学应用的研究而不断增长(Khor & Lim, 2003)。

成骨细胞代谢

Robtin及其去糖苷酸,槲皮素,已被研究其对骨形成的影响。槲皮素在成骨细胞中显示出显著的促进增殖和矿化的作用,表明其在促进骨形成中的作用。然而,Robtin并未显著改善骨形成的刺激作用,因为它增加了增殖但抑制了成骨细胞的分化(Ya-jun Yang et al., 2006)。

药理活性

槲皮素,Robtin的一个组成部分,表现出各种生物活性,并具有潜在的医学应用。已经证明它具有抗氧化性质、广谱抗菌和抗寄生虫性质,在抗肿瘤、心血管保护、抗免疫抑制治疗以及减轻霉菌毒素毒性方面具有潜在应用(Deng Yang et al., 2020)。

抗氧化活性

槲皮素,Robtin的一个关键成分,其抗氧化活性已被广泛研究。槲皮素的金属离子络合物显示出显著的抗氧化活性,这种化合物广泛用于植物医学和中药中,因为其强大的抗氧化活性(Dong Xu et al., 2019)。

慢性疾病的治疗潜力

Rutin,Robtin的另一个组成部分,由于其显著的抗氧化性质,已显示出广泛的药理应用。它已被用作抗微生物、抗真菌和抗过敏剂,并且对于治疗癌症、糖尿病、高血压和高胆固醇血症等各种慢性疾病具有潜在益处(Shrestha Sharma et al., 2013)。

属性

IUPAC Name |

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robtin | |

Q & A

Q1: What is the structure of Robtin and where has it been found in nature?

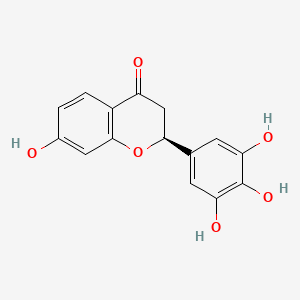

A1: Robtin is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []

Q2: How does the structure of Robtin compare to other related flavonoids found in black locust wood?

A2: Black locust wood contains a variety of phenolic compounds. Along with Robtin, other related flavonoids identified include:

- (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in Robtin. []

- Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which Robtin lacks. []

- Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the Robtin structure. []

Q3: Beyond black locust wood, are there other known sources of Robtin in nature?

A3: While the provided research highlights Robtin in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of Robtin in various plant species.

Q4: What methods have been used to identify and quantify Robtin in plant extracts?

A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify Robtin within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)